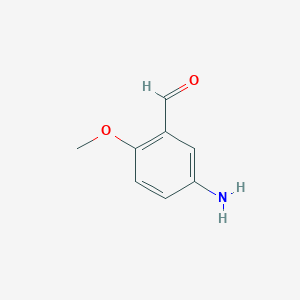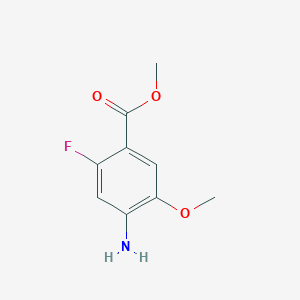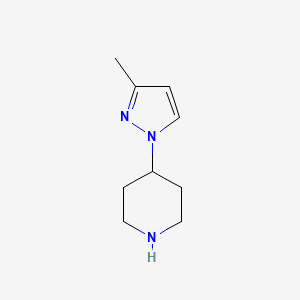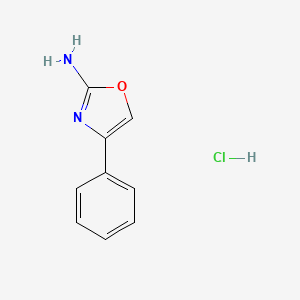![molecular formula C9H8F3NO2 B3214271 Methyl N-[2-(trifluoromethyl)phenyl]carbamate CAS No. 113932-80-2](/img/structure/B3214271.png)
Methyl N-[2-(trifluoromethyl)phenyl]carbamate
描述
Methyl N-[2-(trifluoromethyl)phenyl]carbamate, also known as AChE inhibitor, is a chemical compound that has been widely used in scientific research applications. This chemical compound is known for its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
作用机制
Methyl N-[2-(trifluoromethyl)phenyl]carbamate works by inhibiting the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. Acetylcholine is an important neurotransmitter that plays a key role in cognitive function, including learning, memory, and attention. By inhibiting the activity of acetylcholinesterase, Methyl N-[2-(trifluoromethyl)phenyl]carbamate increases the concentration of acetylcholine in the synaptic cleft, which can enhance synaptic transmission and improve cognitive function.
Biochemical and Physiological Effects:
Methyl N-[2-(trifluoromethyl)phenyl]carbamate has several biochemical and physiological effects. It inhibits the activity of acetylcholinesterase, which can lead to an increase in the concentration of acetylcholine in the synaptic cleft. This increase in acetylcholine concentration can enhance synaptic transmission and improve cognitive function. Methyl N-[2-(trifluoromethyl)phenyl]carbamate has also been shown to have anti-inflammatory and antioxidant effects.
实验室实验的优点和局限性
Methyl N-[2-(trifluoromethyl)phenyl]carbamate has several advantages for lab experiments. It is a potent inhibitor of acetylcholinesterase, which makes it useful for studying the role of acetylcholine in cognitive function. It is also relatively stable and easy to synthesize. However, there are also limitations to using Methyl N-[2-(trifluoromethyl)phenyl]carbamate in lab experiments. It can be toxic at high concentrations, which can limit its use in certain experiments. It can also have off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for research on Methyl N-[2-(trifluoromethyl)phenyl]carbamate. One direction is to study its effects on other neurotransmitter systems, such as dopamine and serotonin. Another direction is to study its effects on different cognitive processes, such as attention and decision-making. Additionally, more research is needed to understand the long-term effects of Methyl N-[2-(trifluoromethyl)phenyl]carbamate on cognitive function and overall health. Finally, researchers could explore the potential therapeutic applications of Methyl N-[2-(trifluoromethyl)phenyl]carbamate, such as in the treatment of Alzheimer's disease and other cognitive disorders.
Conclusion:
Methyl N-[2-(trifluoromethyl)phenyl]carbamate is a chemical compound that has been widely used in scientific research applications. It is known for its ability to inhibit the activity of acetylcholinesterase, which can enhance synaptic transmission and improve cognitive function. Methyl N-[2-(trifluoromethyl)phenyl]carbamate has several advantages for lab experiments, but also has limitations and potential toxic effects. There are several future directions for research on Methyl N-[2-(trifluoromethyl)phenyl]carbamate, including studying its effects on other neurotransmitter systems, different cognitive processes, and potential therapeutic applications.
科学研究应用
Methyl N-[2-(trifluoromethyl)phenyl]carbamate has been widely used in scientific research applications, especially in the field of neuroscience. This chemical compound is known for its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the synaptic cleft, which can enhance synaptic transmission and improve cognitive function. Methyl N-[2-(trifluoromethyl)phenyl]carbamate has been used to study the role of acetylcholine in learning, memory, and other cognitive processes.
属性
IUPAC Name |
methyl N-[2-(trifluoromethyl)phenyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c1-15-8(14)13-7-5-3-2-4-6(7)9(10,11)12/h2-5H,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBVXEMPWXTZNG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=CC=CC=C1C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00879713 | |
| Record name | CARBAMIC ACID, [2-(TRIFLUOROMETHYL)PHENYL]-, MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl N-[2-(trifluoromethyl)phenyl]carbamate | |
CAS RN |
113932-80-2 | |
| Record name | CARBAMIC ACID, [2-(TRIFLUOROMETHYL)PHENYL]-, MET | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00879713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



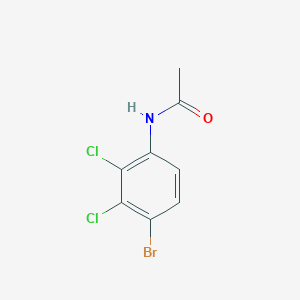
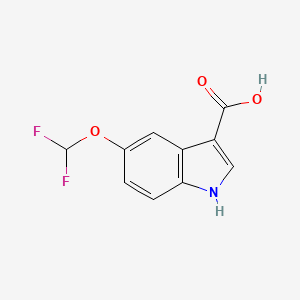
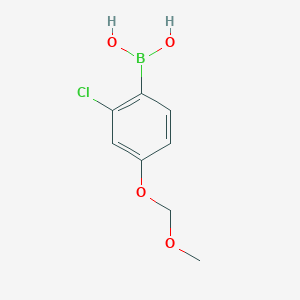
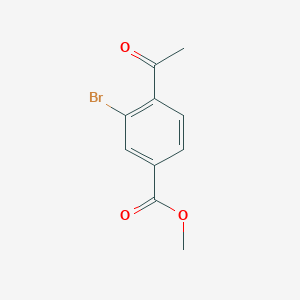
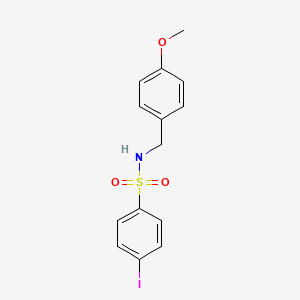
![4H-Dibenzo[de,g]quinoline, 5,6,6a,7-tetrahydro-11-methoxy-6-propyl-, hydrochloride, (S)-(9CI)](/img/structure/B3214212.png)
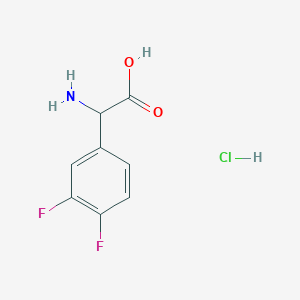
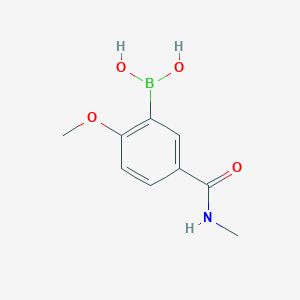
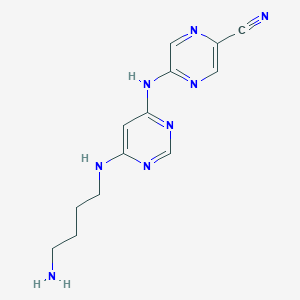
![tert-butyl [(11aS)-2-amino-5,11-dioxo-2,3,11,11a-tetrahydro-1H-pyrrolo[2,1-c][1,4]benzodiazepin-10(5H)-yl]acetate](/img/structure/B3214245.png)
